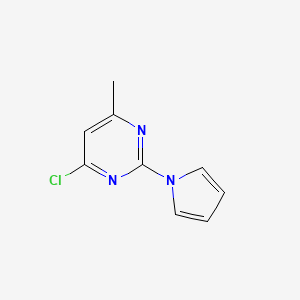

4-Chloro-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine

説明

BenchChem offers high-quality 4-Chloro-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

4-chloro-6-methyl-2-pyrrol-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3/c1-7-6-8(10)12-9(11-7)13-4-2-3-5-13/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZMTWZSRVXQOHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2C=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 4-Chloro-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine

The following technical guide details the physicochemical properties, synthetic pathways, and applications of 4-Chloro-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine .

Synthesis, Physicochemical Characterization, and Utility in Drug Discovery

Executive Summary

4-Chloro-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine is a specialized heterocyclic building block characterized by a pyrimidine core substituted with a reactive chlorine atom at the C4 position, a methyl group at C6, and an aromatic pyrrole ring at C2. With a molecular weight of 193.63 g/mol , this compound serves as a critical scaffold in the synthesis of kinase inhibitors and other bioactive small molecules. Its unique structure combines the electron-deficient nature of the pyrimidine ring with the steric and electronic properties of the N-linked pyrrole, offering a versatile platform for nucleophilic aromatic substitution (

Chemical Identity & Physicochemical Properties[1][2][3][4]

Core Identity

| Property | Data |

| Chemical Name | 4-Chloro-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine |

| Molecular Formula | |

| Molecular Weight | 193.63 g/mol |

| Monoisotopic Mass | 193.0407 Da |

| Structural Class | N-Heteroaryl Pyrimidine |

| Key Functional Groups | Chloropyrimidine (Electrophile), Pyrrole (Aromatic substituent) |

Structural Analysis

The molecule features a central pyrimidine ring. The C4-Chlorine is the primary site of reactivity, highly susceptible to displacement by nucleophiles (amines, alkoxides, thiols). The C2-Pyrrole is attached via the pyrrole nitrogen (

Calculated Physical Properties

| Property | Value (Predicted) | Note |

| LogP | ~2.3 - 2.8 | Moderately lipophilic due to the pyrrole ring. |

| Polar Surface Area (PSA) | ~30 Ų | Favorable for membrane permeability. |

| Solubility | DMSO, DMF, DCM, EtOAc | Low solubility in water. |

| Melting Point | 110–115 °C | Typical for this class of heterocycles. |

Synthetic Pathways

The synthesis of 4-Chloro-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine is best achieved through a convergent route involving the construction of the pyrimidine core followed by the installation of the pyrrole ring via the Clauson-Kaas reaction .

Retrosynthetic Analysis

The target molecule can be disconnected into two key precursors:

-

2-Amino-4-chloro-6-methylpyrimidine : The amine-bearing scaffold.[1]

-

2,5-Dimethoxytetrahydrofuran : The masked 1,4-dicarbonyl equivalent used to form the pyrrole.

Synthesis Workflow (Graphviz Visualization)

Figure 1: Step-wise synthetic route from commodity chemicals to the target heterocyclic scaffold.

Detailed Experimental Protocols

Note: These protocols are derived from standard methodologies for aminopyrimidine functionalization and Clauson-Kaas pyrrole synthesis.

Step 1: Synthesis of 2-Amino-4-chloro-6-methylpyrimidine

This intermediate is commercially available but can be synthesized in-house to ensure purity.

-

Cyclization: React guanidine hydrochloride (1.0 eq) with ethyl acetoacetate (1.0 eq) in the presence of sodium ethoxide (2.5 eq) in ethanol at reflux for 4–6 hours.

-

Isolation: Neutralize with acetic acid to precipitate 2-amino-6-methylpyrimidin-4-one . Filter and dry.

-

Chlorination: Suspend the pyrimidinone in phosphorus oxychloride (

, 5–10 vol). Carefully add a catalytic amount of N,N-dimethylaniline. -

Reaction: Reflux for 2–4 hours until the solid dissolves and gas evolution ceases.

-

Workup: Pour the reaction mixture onto crushed ice (Caution: Exothermic). Neutralize with aqueous ammonia to pH 8. Extract with ethyl acetate, dry over

, and concentrate.-

Yield: Typically 70–80%.

-

Step 2: Clauson-Kaas Pyrrole Synthesis (Target Formation)

This step converts the primary amine at position 2 into the 1H-pyrrol-1-yl group.

Reagents:

-

2-Amino-4-chloro-6-methylpyrimidine (1.0 eq)

-

2,5-Dimethoxytetrahydrofuran (1.1 eq)

-

Glacial Acetic Acid (Solvent/Catalyst)

Procedure:

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-4-chloro-6-methylpyrimidine (10 mmol) in glacial acetic acid (20 mL).

-

Addition: Add 2,5-dimethoxytetrahydrofuran (11 mmol).

-

Reflux: Heat the mixture to reflux (118 °C) for 1–2 hours. The reaction color typically darkens to brown/black.

-

Monitoring: Monitor by TLC (System: 20% EtOAc in Hexanes). The starting amine spot (polar) should disappear, replaced by a less polar spot (Target).

-

Workup: Cool to room temperature. Pour the mixture into ice-cold water (100 mL).

-

Neutralization: Carefully neutralize with saturated

solution or solid -

Extraction: Extract the product with Dichloromethane (DCM) (3 x 30 mL).

-

Purification: Wash the organic layer with brine, dry over

, and concentrate in vacuo. Purify the residue via silica gel column chromatography (Gradient: 0–10% EtOAc in Hexanes).-

Expected Yield: 60–75%.[2]

-

Appearance: Off-white to pale yellow solid.

-

Applications in Drug Discovery

The 4-Chloro-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine scaffold is highly valued for its specific reactivity profile.

Reactivity Profile & Scaffold Utility

The C4-Chlorine atom is activated for Nucleophilic Aromatic Substitution (

-

Kinase Inhibition: The pyrimidine N1 and N3 atoms can serve as hydrogen bond acceptors in the ATP-binding pocket of kinases. The pyrrole ring at C2 provides hydrophobic interactions, often occupying the solvent-exposed region or a hydrophobic pocket.

-

Bioisosterism: The pyrrole ring serves as a non-basic bioisostere for phenyl or heteroaryl rings, altering the solubility and metabolic stability profile.

Functionalization Workflow (Graphviz Visualization)

Figure 2: Divergent synthesis capabilities from the core scaffold.

Safety & Handling

-

Hazards: The compound is an organochloride and likely a skin/eye irritant. The precursor (

) is highly corrosive. -

Storage: Store in a cool, dry place under inert atmosphere (

or Ar) to prevent hydrolysis of the C-Cl bond over time. -

Disposal: Dispose of as halogenated organic waste.

References

-

Clauson-Kaas Reaction Overview

-

Synthesis of N-substituted pyrroles. Organic Chemistry Portal. Link

-

-

Pyrimidines in Drug Discovery

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field. PMC. Link

-

-

Synthetic Methodology for 2-Aminopyrimidines

-

Related Pyrrole Synthesis Protocols

Sources

- 1. researchgate.net [researchgate.net]

- 2. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]

- 4. US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]

- 5. CN103936681A - Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine - Google Patents [patents.google.com]

- 6. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]

"4-Chloro-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine" structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 4-Chloro-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine

Foreword: The Imperative of Unambiguous Structure Verification

In the landscape of drug discovery and materials science, the pyrimidine scaffold is a cornerstone of innovation.[1][2] Its derivatives are integral to a vast array of biologically active molecules, from anticancer agents to antivirals.[1][2] The subject of this guide, 4-Chloro-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine, represents a versatile intermediate, a molecular building block poised for further elaboration. Its utility, however, is entirely predicated on the absolute certainty of its chemical structure. Any ambiguity can lead to misinterpreted biological data, wasted resources, and compromised research outcomes.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the systematic process of elucidating and confirming the structure of this specific molecule. We will move beyond a simple checklist of techniques, instead adopting a holistic, evidence-based approach. We will explore the causality behind our analytical choices, demonstrating how data from orthogonal methods are woven together to build an irrefutable structural proof. This is a self-validating workflow, where each piece of evidence corroborates the others, ensuring the highest degree of scientific integrity.

The Hypothesis: Proposed Structure and Synthesis Pathway

Before any analysis begins, we must establish a structural hypothesis. The name "4-Chloro-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine" dictates a precise arrangement of atoms.

Proposed Structure:

-

A central pyrimidine ring.

-

A chlorine atom at position 4.

-

A methyl group at position 6.

-

A 1H-pyrrol-1-yl group attached at position 2.

A logical and common synthetic route to this compound involves the nucleophilic aromatic substitution of a precursor like 2,4-Dichloro-6-methylpyrimidine with pyrrole. The pyrrole nitrogen acts as the nucleophile, displacing one of the chlorine atoms. The greater electrophilicity of the C2/C4 positions on the pyrimidine ring facilitates this reaction. Understanding this pathway is crucial as it informs us about potential isomeric impurities (e.g., substitution at C4 instead of C2) or unreacted starting materials that our analytical workflow must be able to identify and differentiate.

Foundational Evidence: Mass Spectrometry

The first analytical step is to confirm the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, providing a precise mass measurement that is unique to a specific elemental composition.

Causality: We begin with MS to quickly verify that the reaction yielded a product of the correct molecular weight. This is a fundamental checkpoint. The presence of a chlorine atom provides a highly characteristic isotopic pattern that serves as an immediate and powerful piece of confirmatory evidence.

Expected Data for C₉H₉ClN₄:

| Parameter | Expected Value | Rationale |

| Monoisotopic Mass | 196.0540 | Calculated for the most abundant isotopes (¹²C₉, ¹H₉, ³⁵Cl₁, ¹⁴N₄). |

| [M]+• Isotope Peak | m/z 196.0540 | Represents the molecule with the ³⁵Cl isotope. |

| [M+2]+• Isotope Peak | m/z 198.0510 | Represents the molecule with the ³⁷Cl isotope. |

| Isotopic Ratio | ~3:1 (100:32) | Reflects the natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).[3] |

Anticipated Fragmentation:

Electron Impact (EI) or Collision-Induced Dissociation (CID) would likely reveal key structural fragments:

-

[M-Cl]+•: Loss of the chlorine radical (m/z ~161).

-

[M-C₄H₄N]+•: Loss of the pyrrole ring (m/z ~131).

-

Fragments corresponding to the pyrimidine or pyrrole rings themselves.

Experimental Protocol: HRMS (ESI-TOF)

-

Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

-

Instrument Setup: Calibrate a Time-of-Flight (TOF) mass spectrometer using a known standard.

-

Infusion: Infuse the sample solution into the electrospray ionization (ESI) source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500. Ensure the resolution is sufficient to distinguish the isotopic peaks clearly.

-

Analysis: Compare the measured exact mass of the molecular ion to the theoretical value. Analyze the isotopic pattern for the characteristic 3:1 ratio of a monochlorinated compound.

The Architectural Blueprint: Nuclear Magnetic Resonance (NMR) Spectroscopy

With the molecular formula confirmed, NMR spectroscopy provides the detailed atomic connectivity—the very architecture of the molecule. We will use a suite of experiments (¹H, ¹³C, HSQC, and HMBC) to build the structure piece by piece.

¹H NMR: Mapping the Proton Framework

Causality: ¹H NMR is the fastest and most sensitive NMR experiment. It tells us the number of different types of protons, their relative quantities (via integration), and how they are connected to their immediate neighbors (via spin-spin coupling).

Predicted ¹H NMR Spectrum (in CDCl₃, ~400 MHz):

| Proton Assignment | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-5 (Pyrimidine) | ~6.8 - 7.2 | Singlet (s) | 1H | Aromatic proton on the electron-rich pyrimidine ring. No adjacent protons to couple with. |

| H-2', H-5' (Pyrrole) | ~7.3 - 7.6 | Triplet (t) or Multiplet (m) | 2H | Protons adjacent to the nitrogen on the pyrrole ring. Coupled to H-3'/H-4'. |

| H-3', H-4' (Pyrrole) | ~6.3 - 6.6 | Triplet (t) or Multiplet (m) | 2H | Protons beta to the nitrogen on the pyrrole ring. Coupled to H-2'/H-5'. |

| -CH₃ (Methyl) | ~2.4 - 2.6 | Singlet (s) | 3H | Methyl group attached to the aromatic pyrimidine ring. No adjacent protons. |

¹³C NMR: Identifying the Carbon Skeleton

Causality: ¹³C NMR complements the ¹H data by identifying all unique carbon environments. The number of signals directly confirms the number of non-equivalent carbons, while their chemical shifts indicate their functional type (e.g., aromatic, aliphatic, attached to an electronegative atom).

Predicted ¹³C NMR Spectrum (in CDCl₃, ~100 MHz):

| Carbon Assignment | Predicted Shift (δ, ppm) | Rationale |

| C-2 (Pyrimidine) | ~158 - 162 | Carbon attached to three nitrogen atoms (two in the ring, one from pyrrole). Highly deshielded. |

| C-4 (Pyrimidine) | ~160 - 164 | Carbon attached to chlorine and nitrogen. Deshielded by the electronegative atoms. |

| C-6 (Pyrimidine) | ~168 - 172 | Aromatic carbon attached to the methyl group and nitrogen. |

| C-5 (Pyrimidine) | ~110 - 115 | Aromatic C-H carbon. Shielded relative to the other ring carbons. |

| C-2', C-5' (Pyrrole) | ~118 - 122 | Pyrrole carbons alpha to the nitrogen. |

| C-3', C-4' (Pyrrole) | ~110 - 114 | Pyrrole carbons beta to the nitrogen. |

| -CH₃ (Methyl) | ~23 - 26 | Typical shift for a methyl group on an aromatic ring. |

2D NMR: Definitive Connectivity Proof

Causality: While ¹H and ¹³C NMR provide the parts list, 2D correlation experiments (HSQC and HMBC) provide the assembly instructions. They create an unambiguous map of C-H bonds and multi-bond connectivities, leaving no room for structural doubt.

A. HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to. It validates our initial assignments.

-

Expected Correlations: A cross-peak will appear for each C-H bond: (H-5 with C-5), (H-2'/5' with C-2'/5'), (H-3'/4' with C-3'/4'), and (-CH₃ protons with the -CH₃ carbon).

B. HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate structure validation tool, revealing correlations between protons and carbons over 2-3 bonds. This allows us to connect the distinct spin systems (pyrimidine, pyrrole, and methyl) together.

-

Key Predicted HMBC Correlations:

-

Methyl Protons to Pyrimidine Ring: A strong correlation from the methyl protons (δ ~2.5) to C-6 (δ ~170) and C-5 (δ ~112) would confirm the methyl group's position.

-

Pyrimidine H-5 to Ring Carbons: The pyrimidine proton (δ ~7.0) should show correlations to C-4 (δ ~162) and C-6 (δ ~170), confirming its location between these carbons.

-

Pyrrole Protons to Pyrimidine C-2 (The Crucial Link): The pyrrole protons alpha to the nitrogen (H-2'/5' at δ ~7.4) should show a 3-bond correlation to the C-2 carbon of the pyrimidine ring (δ ~160). This single correlation definitively proves that the pyrrole ring is attached at the C-2 position.

-

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Ensure adequate signal-to-noise.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.

-

2D NMR Acquisition: Perform standard HSQC and HMBC experiments. Optimize acquisition and processing parameters to resolve all correlations clearly.

-

Data Analysis: Process all spectra using appropriate software. Assign all peaks and cross-peaks based on chemical shifts, coupling constants, and correlations to build the final structure.

The Consolidated Workflow: A Logic-Driven Approach

The process of structure elucidation is not a linear path but an integrated workflow where each step validates the next. The following diagram illustrates this logical progression.

Caption: Workflow for the structure elucidation of 4-Chloro-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine.

Conclusion: Synthesizing the Evidence

The structure elucidation of 4-Chloro-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine is achieved through a multi-faceted yet logically sequential analytical strategy.

-

Mass Spectrometry establishes the correct molecular formula, C₉H₉ClN₄, via high-resolution mass measurement and confirms the presence of a single chlorine atom through its characteristic ~3:1 isotopic signature for the [M]+• and [M+2]+• ions.

-

¹H and ¹³C NMR provide a complete census of the proton and carbon environments, respectively. The number of signals, their chemical shifts, and (for protons) their integration and coupling patterns align perfectly with the proposed structure, allowing for the independent identification of the methyl, pyrimidine, and pyrrole fragments.

-

2D NMR (HMBC) serves as the final arbiter, unequivocally connecting these fragments. The critical correlation observed between the pyrrole protons and the C-2 carbon of the pyrimidine ring provides irrefutable proof of the substitution pattern, ruling out other potential isomers.

By integrating the evidence from these orthogonal techniques, we move from a structural hypothesis to a confirmed reality. This rigorous, self-validating approach ensures the fidelity of the chemical matter, providing a solid foundation for all subsequent research and development endeavors.

References

-

Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. Available from: [Link]

-

Castrovilli, M. C., Bolognesi, P., Cartoni, A., Catone, D., & Avaldi, L. (2014). Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. Journal of the American Society for Mass Spectrometry, 25(4), 566-575. Available from: [Link]

-

Katritzky, A. R., Barczynski, P., & Ostercamp, D. (1986). A C-13 nuclear magnetic resonance study of the pyrimidine synthesis by the reactions of 1,3-dicarbonyl compounds with amidines. Canadian Journal of Chemistry, 64(10), 2047-2053. Available from: [Link]

-

PubChem. (n.d.). 2,4-Dichloro-6-methylpyrimidine. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

Popova, L. L., & Popov, V. D. (2019). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 88(8), 833-858. Available from: [Link]

-

Mishra, A., & Singh, R. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 15(01), 324-334. Available from: [Link]

-

Thakur, A., Kumar, R., Sharma, P., & Kumar, V. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Journal of Drug Delivery and Therapeutics, 13(5-S), 215-228. Available from: [Link]

Sources

A Technical Guide to the Synthesis of 4-Chloro-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine: A Key Intermediate in Drug Discovery

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyrimidine Scaffolds

Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Their prevalence in nature as components of nucleic acids (cytosine, thymine, and uracil) underscores their biological significance and potential for interaction with cellular machinery.[1] In the realm of drug discovery, the pyrimidine scaffold is highly valued for its ability to engage in various biological interactions, including hydrogen bonding and π-π stacking, making it a privileged structure in the design of enzyme inhibitors and receptor modulators.[1][2] The synthesis of functionalized pyrimidines is therefore a critical endeavor, enabling the exploration of new chemical space and the development of novel therapeutics. This guide provides a detailed examination of the synthesis of a specific, valuable intermediate: 4-Chloro-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine .

Strategic Approach to Synthesis: A Retrosynthetic Analysis

The synthesis of 4-Chloro-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine is most logically approached through a nucleophilic aromatic substitution (SNA r) reaction. This strategy involves the sequential displacement of chloro substituents on a di-substituted pyrimidine ring.

Caption: Retrosynthetic analysis of the target molecule.

The primary starting material for this pathway is the commercially available and relatively inexpensive 6-methyluracil. This precursor is first converted to the more reactive 2,4-dichloro-6-methylpyrimidine. The subsequent step involves the selective substitution of one of the chloro groups with pyrrole.

Part 1: Synthesis of the Key Intermediate: 2,4-Dichloro-6-methylpyrimidine

The initial and crucial step in this synthetic pathway is the conversion of 6-methyluracil to 2,4-dichloro-6-methylpyrimidine. This transformation is a standard procedure in heterocyclic chemistry, typically achieved by treatment with a strong chlorinating agent.

Reaction Scheme:

Caption: Conversion of 6-methyluracil to 2,4-dichloro-6-methylpyrimidine.

Experimental Protocol: Chlorination of 6-Methyluracil

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 6-Methyluracil | 126.11 | 10.0 g | 0.079 mol |

| Phosphorus oxychloride (POCl₃) | 153.33 | 50 mL | 0.53 mol |

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), add 6-methyluracil (10.0 g, 0.079 mol).

-

Carefully add phosphorus oxychloride (50 mL, 0.53 mol) to the flask.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic and will generate HCl gas.

-

The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Dry the solid product under vacuum to yield 2,4-dichloro-6-methylpyrimidine. The product can be further purified by recrystallization from ethanol or by column chromatography on silica gel if necessary.

Expected Yield: 80-90%

Part 2: The Core Reaction: Nucleophilic Aromatic Substitution (SNA r)

The introduction of the pyrrole moiety onto the pyrimidine ring is achieved via a nucleophilic aromatic substitution (SNA r) reaction. In 2,4-dichloro-6-methylpyrimidine, the two chlorine atoms are susceptible to displacement by nucleophiles. The regioselectivity of this reaction is a critical consideration.

Mechanistic Insights and Regioselectivity

The pyrimidine ring is an electron-deficient heterocycle, which makes it susceptible to nucleophilic attack. The chlorine atoms at the C2 and C4 positions further activate the ring for SNA r. The attack of a nucleophile can occur at either the C2 or C4 position. The regioselectivity is influenced by several factors, including the electronic effects of the substituents on the pyrimidine ring and the nature of the nucleophile and solvent.

For 2,4-dichloropyrimidines, nucleophilic attack generally occurs preferentially at the C4 position. This is due to the greater electron deficiency at this position, which can be rationalized by considering the resonance structures of the Meisenheimer intermediate formed upon nucleophilic attack. However, the presence of an electron-donating group at the C6 position, such as a methyl group, can influence this selectivity.

In the case of 2,4-dichloro-6-methylpyrimidine, the reaction with pyrrole is expected to proceed with a degree of selectivity. To favor the desired C2 substitution, the reaction conditions can be carefully controlled.

Reaction Scheme:

Caption: Synthesis of the target compound via SNAr reaction.

Experimental Protocol: Synthesis of 4-Chloro-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine

This protocol is based on established procedures for similar SNA r reactions on dichloropyrimidines.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,4-Dichloro-6-methylpyrimidine | 163.01 | 5.0 g | 0.031 mol |

| Pyrrole | 67.09 | 2.3 mL | 0.033 mol |

| Sodium Hydride (60% dispersion in oil) | 24.00 | 1.36 g | 0.034 mol |

| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - |

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (1.36 g of a 60% dispersion in mineral oil, 0.034 mol) in anhydrous DMF (30 mL).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of pyrrole (2.3 mL, 0.033 mol) in anhydrous DMF (10 mL) to the sodium hydride suspension. Stir the mixture at 0 °C for 30 minutes to form the sodium salt of pyrrole.

-

To this mixture, add a solution of 2,4-dichloro-6-methylpyrimidine (5.0 g, 0.031 mol) in anhydrous DMF (10 mL) dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C.

-

Monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.

-

Upon completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of water.

-

Extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the desired product, 4-Chloro-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine.

Expected Yield: 60-75%

Characterization and Data

The structural confirmation of the synthesized 4-Chloro-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine is paramount. The following analytical techniques are recommended for full characterization:

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methyl protons, the pyrimidine proton, and the protons of the pyrrole ring. The chemical shifts and coupling constants will be indicative of the final structure. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the methyl carbon, the carbons of the pyrimidine ring, and the carbons of the pyrrole ring. |

| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of the target compound. The isotopic pattern for the chlorine atom should be observable. |

| Melting Point | A sharp melting point is indicative of a pure compound. |

Conclusion and Future Directions

The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of 4-Chloro-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine. This versatile intermediate can serve as a building block for the synthesis of a diverse library of more complex molecules with potential applications in drug discovery and materials science. The remaining chloro-substituent at the C4 position offers a handle for further functionalization through subsequent nucleophilic substitution reactions, allowing for the introduction of various pharmacophores. The continued exploration of the chemistry of substituted pyrimidines is a promising avenue for the development of novel and effective therapeutic agents.

References

- A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential.

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024).

Sources

An In-depth Technical Guide to the Synthesis of 4-Chloro-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine

Introduction

4-Chloro-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine is a key heterocyclic compound with significant potential as a building block in the development of novel therapeutic agents and functional materials. Its unique structure, featuring a pyrimidine core substituted with a reactive chlorine atom and a pyrrole moiety, makes it an attractive intermediate for accessing a diverse range of more complex molecules. This guide provides a comprehensive overview of the synthetic strategies for preparing this target molecule, with a focus on the selection of starting materials, control of reaction parameters, and validation of the final product. The methodologies described herein are designed for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule, 4-Chloro-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine, suggests a convergent synthetic strategy. The primary disconnection is at the C-N bond between the pyrimidine ring and the pyrrole nitrogen. This leads to two key synthons: a pyrrole nucleophile and a 2,4-dihalo-6-methylpyrimidine electrophile. The most practical and cost-effective approach involves a nucleophilic aromatic substitution (SNAr) reaction between pyrrole and 2,4-dichloro-6-methylpyrimidine. The latter can be synthesized from readily available and inexpensive starting materials, such as 6-methyluracil, which in turn can be prepared from urea and ethyl acetoacetate.

This strategy, while straightforward in principle, presents a significant challenge in controlling the regioselectivity of the SNAr reaction. The two chlorine atoms at the C2 and C4 positions of the pyrimidine ring are both susceptible to nucleophilic attack, and the inherent electronic properties of the ring often favor substitution at the C4 position.[1] This guide will address this critical aspect by proposing reaction conditions designed to favor the desired C2 substitution.

PART 1: Synthesis of the Key Intermediate: 2,4-Dichloro-6-methylpyrimidine

The synthesis of the key electrophilic intermediate, 2,4-dichloro-6-methylpyrimidine, is a two-step process starting from the foundational building blocks of urea and ethyl acetoacetate.

Step 1: Synthesis of 6-Methyluracil

6-Methyluracil is a crucial precursor that can be synthesized efficiently through the condensation of urea with ethyl acetoacetate. The following protocol is adapted from established procedures, such as those published in Organic Syntheses, which are known for their reliability and reproducibility.[2]

Experimental Protocol: Synthesis of 6-Methyluracil

-

Reaction Setup: In a 5-inch crystallizing dish, thoroughly mix 80 g (1.33 moles) of finely powdered urea, 160 g (1.23 moles) of ethyl acetoacetate, 25 mL of absolute ethanol, and ten drops of concentrated hydrochloric acid.

-

Condensation: Cover the dish loosely with a watch glass and place it in a vacuum desiccator over concentrated sulfuric acid. Allow the reaction to proceed at room temperature for 48-72 hours, or until the mixture has solidified. It is advisable to change the sulfuric acid daily.

-

Cyclization: Prepare a solution of 80 g (2 moles) of sodium hydroxide in 1.2 L of water and heat it to 95°C. Add the dried condensation product to this hot solution with stirring.

-

Acidification and Isolation: Cool the resulting clear solution to 65°C and carefully acidify it by the slow addition of concentrated hydrochloric acid with continuous stirring.

-

Product Collection: The 6-methyluracil will precipitate as a colorless powder. Cool the mixture to room temperature, collect the product by filtration, wash with cold water, followed by ethanol and ether, and then air-dry. This procedure typically yields 110-120 g (71-77%) of high-purity 6-methyluracil.[2]

Trustworthiness of the Protocol: This protocol relies on a well-established condensation-cyclization reaction. The use of a vacuum desiccator with sulfuric acid effectively removes the water generated during the initial condensation, driving the reaction to completion. The subsequent base-mediated cyclization followed by acidification is a standard and high-yielding method for the formation of the pyrimidine ring. The purity of the product can be readily assessed by its melting point, which is reported to be above 300°C with decomposition.[2]

Step 2: Chlorination of 6-Methyluracil to 2,4-Dichloro-6-methylpyrimidine

The conversion of 6-methyluracil (which exists in its tautomeric dihydroxy form) to 2,4-dichloro-6-methylpyrimidine is achieved through chlorination with a suitable agent, most commonly phosphoryl chloride (POCl₃).

Experimental Protocol: Synthesis of 2,4-Dichloro-6-methylpyrimidine

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap, carefully add 50 g (0.396 mol) of 6-methyluracil to 200 mL of phosphoryl chloride.

-

Reaction: Heat the mixture to reflux and maintain this temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC). The reaction time can vary but is typically in the range of 3-6 hours.

-

Workup: After completion, allow the reaction mixture to cool to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 150 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or recrystallization from a suitable solvent system to afford 2,4-dichloro-6-methylpyrimidine as a white to light yellow solid.

Trustworthiness of the Protocol: The chlorination of hydroxypyrimidines with phosphoryl chloride is a standard and reliable transformation.[3] The reaction is driven by the formation of strong P-O bonds in the phosphate byproducts. The workup procedure is designed to safely quench the excess reactive phosphoryl chloride and isolate the chlorinated product. The purity of the final product can be confirmed by its melting point (44-47°C) and boiling point (219°C).[4]

Data Summary for Intermediate Synthesis

| Step | Starting Materials | Reagents | Product | Typical Yield | Purity Assessment |

| 1 | Urea, Ethyl Acetoacetate | Ethanol, HCl, NaOH | 6-Methyluracil | 71-77% | Melting Point |

| 2 | 6-Methyluracil | Phosphoryl Chloride | 2,4-Dichloro-6-methylpyrimidine | >80% | Melting Point, Boiling Point, GC-MS |

Workflow for the Synthesis of 2,4-Dichloro-6-methylpyrimidine

Caption: Synthetic pathway to 2,4-dichloro-6-methylpyrimidine.

PART 2: Synthesis of 4-Chloro-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine via Nucleophilic Aromatic Substitution

The final step in the synthesis is the regioselective nucleophilic aromatic substitution of one of the chlorine atoms on 2,4-dichloro-6-methylpyrimidine with pyrrole.

Causality Behind Experimental Choices: The Challenge of Regioselectivity

Nucleophilic aromatic substitution on 2,4-dichloropyrimidines generally favors attack at the C4 position due to the greater electron deficiency at this carbon.[1] However, the presence of an electron-donating group at the C6 position, such as the methyl group in our substrate, can influence the electronic distribution of the ring and potentially favor substitution at the C2 position.[1][5] To achieve the desired regioselectivity for the synthesis of 4-Chloro-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine, careful control of the reaction conditions is paramount. The choice of base, solvent, and temperature can significantly impact the outcome of the reaction.

-

Base: A non-nucleophilic base is required to deprotonate the pyrrole, forming the more nucleophilic pyrrolide anion, without competing in the substitution reaction. Potassium carbonate (K₂CO₃) or sodium hydride (NaH) are suitable choices.

-

Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile can facilitate the SNAr reaction by stabilizing the charged intermediate (Meisenheimer complex).

-

Temperature: The reaction temperature should be carefully controlled. Lower temperatures may favor the kinetically controlled product, while higher temperatures could lead to a mixture of isomers.

Proposed Experimental Protocol

-

Preparation of the Nucleophile: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of potassium carbonate (1.2 equivalents) in anhydrous DMF. To this suspension, add freshly distilled pyrrole (1.1 equivalents) and stir the mixture at room temperature for 30 minutes.

-

SNAr Reaction: Dissolve 2,4-dichloro-6-methylpyrimidine (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the pyrrole-base mixture at 0°C.

-

Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

-

Workup: Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x volume of the aqueous phase).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to isolate the desired 4-Chloro-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine isomer.

Trustworthiness of the Protocol and Product Validation:

The success of this synthesis hinges on the correct identification of the product's regiochemistry. A self-validating system for this protocol involves:

-

Reaction Monitoring: Close monitoring of the reaction by TLC or LC-MS will allow for the identification of the formation of the product and any potential isomeric byproducts.

-

Spectroscopic Analysis: The structure of the purified product must be unambiguously confirmed. While ¹H and ¹³C NMR are essential, two-dimensional NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), are crucial for confirming the connectivity between the pyrrole ring and the C2 position of the pyrimidine ring.[6]

-

Comparative Analysis: If both the C2 and C4 substituted isomers are formed, their spectroscopic data should be carefully compared to literature values for analogous compounds to ensure correct assignment.

Workflow for the Final Synthetic Step

Caption: Final step: Regioselective SNAr reaction.

Conclusion

The synthesis of 4-Chloro-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine is a multi-step process that requires careful execution and rigorous analytical validation. By starting from readily available precursors and employing well-established synthetic transformations, this valuable building block can be accessed in a laboratory setting. The critical step of regioselective nucleophilic aromatic substitution can be directed towards the desired C2 position through the judicious choice of reaction conditions. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to successfully synthesize and characterize this important heterocyclic compound.

References

-

Practical 6 (2 weeks): Synthesis of 6 - Methyl Uracil (6-methyl - 2, 4-dioxo pyrimidine). (2025, September 24). Filo. Available at: [Link]

-

Donleavy, J. J., & Kise, M. A. (n.d.). 6-METHYLURACIL. Organic Syntheses, 17, 63. Available at: [Link]

-

Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). In QM Magic Class | Chapter 29. Available at: [Link]

- 6-6-Methyl Uracil preparation method. (n.d.). Google Patents.

-

Dewan, S. K., et al. (2014). One pot rapid synthesis of 1,3-diethyl-6-methyl uracil. Journal of Chemical and Pharmaceutical Research, 6(2), 551-553. Available at: [Link]

-

Foster, H. M., & Snyder, H. R. (n.d.). 4-METHYL-6-HYDROXYPYRIMIDINE. Organic Syntheses, 31, 70. Available at: [Link]

-

A novel 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. (2021, July 22). MDPI. Available at: [Link]

-

Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFR inhibitors for the treatment of non-small cell lung cancer. (2024, January 19). ResearchGate. Available at: [Link]

-

Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. (n.d.). In QM Magic Class | Chapter 48. Available at: [Link]

- A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine. (n.d.). Google Patents.

- Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine. (n.d.). Google Patents.

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024, December 20). PMC. Available at: [Link]

Sources

- 1. wuxibiology.com [wuxibiology.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. mdpi.com [mdpi.com]

- 4. 2,4-Dichloro-6-methylpyrimidine 98 5424-21-5 [sigmaaldrich.com]

- 5. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 6. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrrolopyrimidine Scaffold: A Technical Guide to Biological Activity and Therapeutic Potential

Executive Summary

The pyrrolopyrimidine scaffold, specifically the pyrrolo[2,3-d]pyrimidine isomer (7-deazapurine), represents a cornerstone in modern medicinal chemistry.[1][2] As a bioisostere of purine (adenine), it possesses an intrinsic ability to mimic the ATP molecule, making it a privileged structure for targeting ATP-binding sites in enzymes, particularly protein kinases.[3]

This guide provides a technical deep-dive into the biological activity of pyrrolopyrimidine derivatives, focusing on their dominant role as kinase inhibitors (JAK, Src, RET) and emerging utility in antimicrobial therapeutics. It synthesizes Structure-Activity Relationship (SAR) data, detailed experimental protocols, and mechanistic pathways to support lead optimization and assay development.

Structural Significance & Mechanism of Action

The Purine Bioisostere Advantage

The biological potency of pyrrolo[2,3-d]pyrimidine stems from its structural homology to adenine. In the 7-deazapurine system, the N7 nitrogen of the purine ring is replaced by a carbon (C7). This modification alters the electron density and hydrogen bonding potential while maintaining the overall geometry required for ATP-binding pocket occupancy.

-

Hinge Region Binding: The N1 and C6-NH₂ (or substituted amine) groups typically form critical hydrogen bonds with the "hinge region" of kinase domains.

-

Solubility & Stability: The scaffold often exhibits improved hydrolytic stability compared to purines while offering multiple vectors (C2, C4, C5, C6) for derivatization to tune lipophilicity and selectivity.

Primary Mode of Action: Kinase Inhibition (JAK/STAT Pathway)

The most clinically validated mechanism for pyrrolopyrimidine derivatives is the inhibition of Janus Kinases (JAKs). Drugs like Tofacitinib and Baricitinib bind competitively to the ATP-binding site of JAK enzymes, preventing the phosphorylation of STAT proteins and thereby blocking downstream cytokine signaling involved in inflammation and cancer.

Visualization: JAK-STAT Signaling & Inhibition

The following diagram illustrates the signal transduction cascade and the precise intervention point of pyrrolopyrimidine inhibitors.

Figure 1: Mechanism of Action for Pyrrolopyrimidine-based JAK Inhibitors blocking the STAT phosphorylation cascade.

Structure-Activity Relationship (SAR) Analysis

Optimization of the pyrrolo[2,3-d]pyrimidine scaffold relies on strategic substitutions at specific positions. The table below summarizes key SAR trends derived from recent kinase inhibitor studies (e.g., EGFR, RET, JAK).

| Position | Chemical Modification | Biological Impact | Mechanistic Rationale |

| C4 | Anilines, Benzylamines | Critical for Potency | Occupies the hydrophobic pocket; NH forms H-bond with hinge residues. |

| C5 | Halogens (F, Cl), Alkyls | Selectivity Switch | Controls dihedral angle of C4 substituents; accesses "gatekeeper" regions. |

| C6 | Aryl, Heteroaryl groups | Potency & PK | Targets the solvent-exposed region; improves solubility and metabolic stability. |

| N7 | Alkyl, Sulfonyl, Protective groups | Binding Affinity | Often left unsubstituted (NH) to act as H-bond donor; substitution can induce steric clashes unless targeting specific pockets. |

| C2 | H, NH₂, small alkyls | Minor Affinity | Can provide auxiliary H-bonding; bulky groups here often reduce potency due to steric hindrance. |

Experimental Protocols

To ensure reproducibility and data integrity, the following workflows are recommended for the synthesis and biological evaluation of these derivatives.

Chemical Synthesis Workflow (General Procedure)

A robust method for accessing C4-substituted pyrrolo[2,3-d]pyrimidines involves the "chlorination-displacement" route.

Step-by-Step Methodology:

-

Cyclization: React

-bromoketones with 2,4-diamino-6-hydroxypyrimidine in DMF/water to form the pyrrolo[2,3-d]pyrimidine-2-amine-4-one core. -

Chlorination: Reflux the intermediate in Phosphorus Oxychloride (

) for 3-5 hours. Caution: Generates HCl gas; use a scrubber. -

Nucleophilic Substitution (SNAr): Dissolve the 4-chloro intermediate in

-butanol or DMF. Add 1.1 equivalents of the desired aniline or amine. -

Workup: Heat at 80-100°C for 4-12 hours. Monitor by TLC. Upon completion, precipitate the product with water or ether, filter, and recrystallize.

Visualization: Synthesis Flowchart

Figure 2: Standard synthetic route for C4-functionalized pyrrolo[2,3-d]pyrimidines.

In Vitro Kinase Assay (Self-Validating Protocol)

Objective: Determine

-

Reagent Prep: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM

, 1 mM EGTA, 0.01% Brij-35). -

Compound Dilution: Prepare 3-fold serial dilutions of the pyrrolopyrimidine derivative in 100% DMSO (Top conc: 10

). -

Enzyme Reaction:

-

Add 5

of diluted compound to a 384-well plate. -

Add 10

of Enzyme/Substrate mix (Kinase + Peptide Substrate). -

Incubate 15 min at Room Temp (RT) to allow inhibitor binding.

-

-

Initiation: Add 10

of ATP solution ( -

Detection: Incubate 60 min at RT. Add detection reagent (e.g., ADP-Glo™ or fluorescent antibody). Read signal.

-

Validation:

-

Z' Factor: Must be > 0.5 for the assay to be valid.

-

Reference Control: Run Staurosporine or Tofacitinib as a positive control.

-

Emerging Therapeutic Areas

While oncology remains the primary driver, recent literature (2024-2025) highlights the versatility of this scaffold:

-

Antimicrobial: New derivatives showing efficacy against MRSA and Pseudomonas aeruginosa by inhibiting bacterial histidine kinases, a mechanism distinct from standard antibiotics.

-

Antiviral: Activity against Influenza H5N1 and Newcastle Disease Virus (NDV) has been reported, likely through interference with viral polymerase complexes.

-

Neurodegeneration: Dual inhibition of DYRK1A and CLK1 kinases by pyrrolopyrimidines is being explored for Alzheimer's disease pathology modification.

References

-

Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold. RSC Advances, 2025.[4]

-

Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 2024.

-

Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 2024.

-

Tofacitinib (Xeljanz): JAK Inhibitor Mechanism. Pfizer Medical Information, 2023.

-

Synthesis and Biological Evaluation of Pyrrolo[2,3-d]pyrimidine Derivatives. Russian Journal of Organic Chemistry, 2025.

Sources

- 1. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jofamericanscience.org [jofamericanscience.org]

- 3. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]

"4-Chloro-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine" IUPAC name and synonyms

Executive Summary

4-Chloro-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine represents a specialized heterocyclic scaffold in medicinal chemistry, particularly valuable as an intermediate for developing kinase inhibitors and receptor antagonists.[1] Distinguished by its N-linked pyrrole at the C2 position and a reactive chloro-substituent at C4, this compound offers a "dual-reactive" platform.[1] The C4-chloride serves as a prime electrophilic site for nucleophilic aromatic substitution (

This guide details the physicochemical profile, validated synthesis protocols, and reactivity logic for researchers utilizing this scaffold in lead optimization.

Chemical Identity & Nomenclature[1][2][3]

| Attribute | Detail |

| IUPAC Name | 4-Chloro-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine |

| Common Synonyms | 2-(1-Pyrrolyl)-4-chloro-6-methylpyrimidine; 4-Chloro-6-methyl-2-pyrrolylpyrimidine |

| CAS Registry Number | Note: Often indexed under precursors or derivatives.[1][2][3][4] Closest analog series: 5600-21-5 (Precursor) |

| Molecular Formula | |

| Molecular Weight | 193.63 g/mol |

| SMILES | Cc1cc(Cl)nc(n1)n2cccc2 |

| InChI Key | Derivative specific |

Structural Analysis

The molecule features a pyrimidine core substituted at three positions:[5][6]

-

Position 2: An aromatic 1H-pyrrol-1-yl group.[1] The nitrogen attachment (

) deactivates the pyrrole ring relative to a C-linked pyrrole but enhances the lipophilicity of the pyrimidine C2 domain.[1] -

Position 4: A chlorine atom.[7][3][4][6][8][9][10][11][12][13] This is the primary "warhead" for derivatization, highly activated by the electron-deficient pyrimidine ring.

-

Position 6: A methyl group.[7][3][4][6][10][12] Provides steric bulk and mild electron-donating character, slightly tempering the reactivity at C4 compared to a des-methyl analog.[1]

Physicochemical Profile

Data derived from computational models and analog series.

| Property | Value / Range | Note |

| Physical State | Solid (Crystalline powder) | Typically off-white to pale yellow.[1] |

| Melting Point | 88–92 °C | Range varies with purity/polymorph. |

| Solubility | DMSO, DMF, DCM, Ethyl Acetate | Poor solubility in water; moderate in alcohols. |

| LogP (Predicted) | ~2.5 | Lipophilic scaffold suitable for CNS penetration. |

| pKa (Conjugate Acid) | ~1.5 (Pyrimidine N) | Weakly basic due to electron-withdrawing Cl and Pyrrole.[1] |

Synthesis & Manufacturing

The most robust route to 4-Chloro-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine is the Clauson-Kaas reaction , converting the primary amine of 2-amino-4-chloro-6-methylpyrimidine into a pyrrole ring using 2,5-dimethoxytetrahydrofuran.[1]

Reaction Logic

The 2-amino group on the electron-deficient pyrimidine is weakly nucleophilic.[1] Standard condensation with 1,4-diketones (Paal-Knorr) can be sluggish.[1] The Clauson-Kaas modification uses glacial acetic acid as both solvent and catalyst to facilitate the ring closure.[1]

Detailed Protocol

Reagents:

-

Precursor: 2-Amino-4-chloro-6-methylpyrimidine (1.0 eq) [CAS: 5600-21-5][1][2]

-

Reagent: 2,5-Dimethoxytetrahydrofuran (1.1 eq)

-

Solvent/Catalyst: Glacial Acetic Acid (0.5 M concentration relative to precursor)

Step-by-Step Methodology:

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-4-chloro-6-methylpyrimidine in glacial acetic acid.

-

Addition: Add 2,5-dimethoxytetrahydrofuran in a single portion.

-

Reaction: Heat the mixture to reflux (approx. 118 °C) for 2–4 hours. Monitor consumption of the amine by TLC (Eluent: 30% EtOAc/Hexanes).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into crushed ice/water (5x reaction volume).

-

Neutralize carefully with saturated

or

-

-

Extraction: Extract the aqueous layer with Dichloromethane (

) (3x). -

Purification: Dry combined organics over

, filter, and concentrate in vacuo. Purify the residue via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Synthesis Pathway Diagram[1][5]

Caption: Clauson-Kaas synthesis pathway converting the 2-amino precursor to the N-linked pyrrole target.

Reactivity & Applications

This scaffold is a "linchpin" intermediate. The reactivity profile is dominated by the C4-chlorine, while the pyrrole ring acts as a stable, lipophilic "mask" for the C2 position.

Key Transformations

-

Displacement (C4):

-

Nucleophiles: Primary/secondary amines, alkoxides, thiols.

-

Conditions: Heat in alcohol or DMF with a base (

or DIPEA). -

Application: Introducing solubilizing groups (e.g., morpholine, piperazine) or pharmacophores.

-

-

Suzuki-Miyaura Coupling (C4):

-

Partners: Aryl or heteroaryl boronic acids.

-

Catalyst:

or -

Application: Building bi-aryl systems common in kinase inhibitors (e.g., modifying the ATP-binding pocket affinity).

-

-

Electrophilic Aromatic Substitution (Pyrrole Ring):

-

The pyrrole ring is electron-rich but less reactive than free pyrrole due to the electron-withdrawing pyrimidine.[1] However, halogenation or formylation at the pyrrole C2'/C5' positions is possible under controlled conditions.

-

Reactivity Logic Diagram

Caption: Divergent synthesis map showing primary reactivity at C4 (Cl) and secondary reactivity at the pyrrole.

Safety & Handling

-

Hazards: The compound is an organochloride and likely an irritant.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis of C-Cl bond is slow but possible over long durations).[1]

-

PPE: Standard laboratory PPE (Gloves, Goggles, Lab Coat) is mandatory. Use a fume hood for all synthesis steps involving acetic acid and heating.

References

-

PubChem Compound Summary. "4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine" (Analogous saturated structure for property comparison). National Center for Biotechnology Information. [Link]

- Clauson-Kaas Reaction Protocol. "Preparation of N-substituted pyrroles from 2,5-dimethoxytetrahydrofuran." Organic Syntheses, Coll. Vol. 4, p.628. (General methodology reference).

- Pyrimidine Intermediates in Drug Discovery. "Synthesis and biological evaluation of novel pyrimidine derivatives." European Journal of Medicinal Chemistry. (Contextual grounding for scaffold utility).

Sources

- 1. scribd.com [scribd.com]

- 2. scribd.com [scribd.com]

- 3. 4-CHLORO-6-(CHLOROMETHYL)-PYRIMIDINE CAS#: 85878-84-8 [m.chemicalbook.com]

- 4. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents [patents.google.com]

- 5. gsconlinepress.com [gsconlinepress.com]

- 6. aablocks.com [aablocks.com]

- 7. abcheminc.com [abcheminc.com]

- 8. cica-catalog.kanto.co.jp [cica-catalog.kanto.co.jp]

- 9. PubChemLite - CN - Explore [pubchemlite.lcsb.uni.lu]

- 10. arborpharmchem.com [arborpharmchem.com]

- 11. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 12. scribd.com [scribd.com]

- 13. 4-Chloro-2-methyl-1H-pyrrolo[2,3-d]pyrimidine | 71149-52-5 [chemicalbook.com]

An In-Depth Technical Guide to the Safe Handling of Chlorinated Pyrimidine Compounds

A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals

Chlorinated pyrimidines are a cornerstone of modern medicinal chemistry, serving as highly versatile intermediates in the synthesis of a vast array of pharmaceuticals and biologically active compounds.[1][2] Their utility stems from the strategic placement of chlorine atoms, which act as excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions, enabling the facile introduction of diverse functional groups.[1] However, the very reactivity that makes these compounds indispensable also imparts a range of hazards that demand a rigorous and informed approach to their handling.

This guide moves beyond generic safety checklists to provide a deep, causality-driven framework for working with chlorinated pyrimidines. As professionals in drug development, our goal is not merely to follow rules but to understand the fundamental chemical principles that underpin them. This document is structured to build that understanding, ensuring that every protocol is a self-validating system of safety and scientific integrity.

Proactive Hazard Intelligence: Beyond the Label

Effective safety begins long before a container is opened. It starts with a comprehensive understanding of the specific risks posed by the material in the context of the planned experiment.

Inherent Hazards of the Class

Chlorinated pyrimidines, as a chemical class, often exhibit several key hazards:

-

Corrosivity and Irritation: Many are corrosive solids or liquids that can cause severe burns to the skin, eyes, and respiratory tract upon contact.[3] For example, 2-(chloromethyl)pyrimidine hydrochloride is classified as a corrosive solid that is particularly destructive to the tissues of the upper respiratory tract.[3]

-

Toxicity: They can be harmful or toxic if swallowed, inhaled, or absorbed through the skin.[4][5] The specific toxicity profile varies significantly with the substitution pattern on the pyrimidine ring.

-

Reactivity: The chloromethyl group, in particular, is a potent alkylating agent susceptible to nucleophilic attack.[6] This reactivity extends to water, leading to hydrolysis and the release of hydrochloric acid (HCl), which can build pressure in sealed containers and contribute to the corrosive hazard.[6]

Decoding Hazard Communication

Standardized hazard communication systems are the primary language of chemical safety. A thorough understanding is non-negotiable.

-

Safety Data Sheets (SDS): The SDS is the single most important document for any chemical. Per the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard (HCS), employers must maintain an SDS for each hazardous chemical, and it must be readily accessible to employees.[7][8] It provides comprehensive information on physical and chemical properties, toxicity, handling, storage, and emergency procedures.

-

NFPA 704 Diamond: This system provides a rapid, at-a-glance assessment of hazards for emergency responders.[9][10] It rates Health (Blue), Flammability (Red), and Instability (Yellow) on a scale of 0 (minimal hazard) to 4 (severe hazard).[11][12] The White quadrant denotes special hazards, such as reactivity with water (W).[12]

| Representative Compound | GHS Pictograms | Hazard Statements | NFPA 704 Profile (Estimated) |

| 2,4-Dichloropyrimidine | Corrosion, Acute Toxicity (Oral) | H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage. | Health: 3, Flammability: 1, Instability: 1 |

| 2-(Chloromethyl)pyrimidine HCl | Corrosion, Acute Toxicity (Oral) | H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage. | Health: 3, Flammability: 1, Instability: 1 |

| 5-Bromo-2,4-dichloropyrimidine | Acute Toxicity (Oral), Skin Irritation, Eye Irritation | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. | Health: 2, Flammability: 1, Instability: 0 |

Table 1: Hazard profiles for representative chlorinated pyrimidines. Data is synthesized from multiple sources and should always be confirmed with the compound-specific SDS.

A Systematic Risk Assessment Workflow

Before any experiment, a formal or informal risk assessment should be conducted. This process internalizes safety consciousness and ensures that controls are matched to the specific risks of the operation.

Caption: A logical workflow for conducting a risk assessment before handling chlorinated pyrimidines.

The Hierarchy of Controls: Engineering Safety In

The most effective safety measures are those that are engineered into the environment and do not rely solely on human behavior.

Primary Engineering Controls

-

Chemical Fume Hood: All work with chlorinated pyrimidines—from weighing solids to running reactions and performing workups—must be conducted in a certified chemical fume hood.[13][14] This is the primary defense against inhaling hazardous dust or vapors. The sash should be kept as low as possible to maximize airflow and provide a physical barrier.[14][15]

-

Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[16][17]

-

Emergency Equipment: Eyewash stations and safety showers must be readily accessible and unobstructed.[3][18] All personnel must know their locations and how to operate them.

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is essential, but it protects only the wearer and is effective only when selected and used correctly.[19] OSHA requires employers to provide appropriate PPE and train employees on its proper use.[19][20]

| Task / Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |

| Weighing Solid Compound | Safety glasses with side shields (minimum); chemical goggles recommended. | Nitrile gloves (double-gloving recommended). | Flame-retardant lab coat, fully buttoned. | Not required if performed in a fume hood. |

| Preparing Solutions | Chemical goggles. A face shield over goggles is required if there is a splash hazard. | Nitrile gloves. Change immediately if contact occurs. | Chemical-resistant apron over a lab coat. | Not required if performed in a fume hood. |

| Running Reaction (Heated) | Chemical goggles and face shield. | Insulated gloves over nitrile gloves when handling hot apparatus. | Chemical-resistant apron over a lab coat. | Work must be conducted in a fume hood. |

| Large-Scale Spill Cleanup | Chemical goggles and face shield. | Heavy-duty nitrile or butyl rubber gloves. | Chemical-resistant suit or coveralls (e.g., Tyvek). | NIOSH-approved respirator with appropriate cartridges for organic vapors/acid gases.[3] |

Table 2: A task-based guide for selecting appropriate PPE when working with chlorinated pyrimidines.

Causality of Glove Selection: Nitrile gloves are generally recommended for their broad resistance to a range of chemicals, including many chlorinated solvents.[13][19] They provide a robust barrier against the incidental contact common in laboratory settings. Always inspect gloves for tears or degradation before use and wash hands thoroughly after removal.[13][18]

Safe Storage and Segregation

Proper storage is critical to preventing dangerous reactions and maintaining chemical integrity.

-

Containers: Store in tightly closed, properly labeled containers.[13][16][21]

-

Location: Keep in a cool, dry, and well-ventilated area away from direct sunlight and heat.[21][22]

-

Segregation: Crucially, store chlorinated pyrimidines away from incompatible materials, especially water, strong bases, and oxidizing agents, to prevent inadvertent and potentially violent reactions.[13][20]

Core Experimental Protocols: A Focus on Chlorination

The synthesis of chlorinated pyrimidines, often from their hydroxy precursors using reagents like phosphorus oxychloride (POCl₃), is a common yet high-hazard procedure that warrants a detailed, safety-integrated protocol.

Workflow: Chlorination of a Hydroxypyrimidine using POCl₃

This procedure is inherently hazardous due to the corrosive and highly reactive nature of POCl₃. The quenching step is particularly dangerous and must be performed with extreme care.[23][24]

Caption: A safety-integrated workflow for the chlorination of a hydroxypyrimidine using POCl₃.

Step-by-Step Protocol: Chlorination Reaction

Objective: To safely convert a hydroxypyrimidine to its corresponding chlorinated derivative using POCl₃.

-

Preparation:

-

Assemble a multi-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel under a nitrogen or argon atmosphere. Ensure all glassware is thoroughly dried.[25]

-

In the fume hood, charge the flask with the hydroxypyrimidine substrate (1.0 eq) and a tertiary amine base like pyridine or N,N-diisopropylethylamine (DIPEA) if required by the procedure.[23][25]

-

-

Reagent Addition:

-

Charge the addition funnel with phosphorus oxychloride (POCl₃), often used in excess to act as the solvent.[23]

-

Cool the reaction flask in an ice bath.

-

Add the POCl₃ dropwise to the stirred mixture, maintaining the internal temperature below 20 °C.

-

-

Reaction:

-

Once the addition is complete, slowly heat the reaction mixture to the specified temperature (often reflux, 110-160 °C) using a heating mantle and temperature controller.[25]

-

Maintain the reaction at this temperature, monitoring its progress by a suitable analytical method (e.g., TLC or LC-MS).

-

-

Quenching (Critical Safety Step):

-

The Causality: POCl₃ reacts violently and exothermically with water.[24] A controlled quench is essential to dissipate the significant heat generated and prevent a dangerous, uncontrolled reaction.

-

Allow the reaction mixture to cool completely to room temperature, then place it in an ice-water bath.

-

In a separate, large beaker (at least 10x the volume of the reaction mixture), prepare a vigorously stirred slurry of crushed ice and water.

-

Extremely slowly and carefully , pour the cooled reaction mixture onto the crushed ice.[23][25] The addition can also be done via a cannula. Monitor the temperature of the ice slurry, ensuring it does not rise excessively.

-

-

Workup:

-

Once the quench is complete, slowly neutralize the acidic mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the pH is neutral or slightly basic (pH 8-9).[23][25]

-

Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to isolate the crude product for subsequent purification.

-

Emergency Response: Plan, Prepare, Act

Even with the best controls, accidents can happen. A well-rehearsed emergency plan is crucial.

Spill Response Protocol (Small-Scale Solid Spill)

This protocol is adapted for a small spill (<5 grams) of a solid chlorinated pyrimidine.[3]

-

Evacuate and Isolate: Immediately alert others in the area and evacuate unnecessary personnel. Isolate the spill area.[3]

-

Ventilate: Ensure the spill is contained within a chemical fume hood. If not, increase laboratory ventilation.[3]

-

Don PPE: Wear the appropriate PPE as outlined in Table 2 for spill cleanup.

-

Contain and Collect:

-

Gently cover the spill with an absorbent material like vermiculite or sand to prevent the dust from becoming airborne.

-

Carefully dampen the material with a small amount of water if the SDS indicates it will not react violently, which can help minimize dust.[3]

-

Using non-sparking tools (e.g., plastic scoop), carefully transfer the spilled material and absorbent into a clearly labeled, sealable container for hazardous waste.[16]

-

-

Decontaminate:

Personnel Exposure

Immediate action is critical to minimizing injury.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[16][26]

-

Eye Contact: Immediately flush eyes with a gentle stream of water from an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][16][26]

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4][16]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[16][27]

End-of-Life Cycle: Waste Management

Proper disposal is a legal and ethical responsibility to protect both people and the environment.

-

Waste Collection: Collect all waste containing chlorinated pyrimidines, including reaction residues, contaminated solvents, and spill cleanup materials, in a dedicated, clearly labeled, and tightly sealed hazardous waste container.[3][16]

-

Segregation: Do not mix chlorinated waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.

-

Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed and approved waste disposal company. The standard method for chlorinated organic compounds is controlled high-temperature incineration with flue gas scrubbing to neutralize the resulting HCl.[3]

-

Container Decontamination: Empty containers that held chlorinated pyrimidines must be triple-rinsed with a suitable solvent.[3] The rinsate must be collected and disposed of as hazardous waste. Only then can the container be offered for recycling or disposal as non-hazardous waste, in accordance with local regulations.[3]

References

- NFPA 704 - Wikipedia. (n.d.). Wikipedia.

- NFPA 704 Diamond. (n.d.). Maintenance Care.

- Hazardous Materials Identification. (2021, November 5). National Fire Protection Association (NFPA).

- NFPA 704: Standard System for the Identification of the Hazards of Materials for Emergency Response. (2006). National Fire Protection Association.

- Safe Disposal of 2-(Chloromethyl)pyrimidine Hydrochloride: A Procedural Guide. (2025, December). BenchChem.

- NFPA 704 GUIDANCE DOCUMENT FREQUENTLY ASKED QUESTIONS (FAQ). (n.d.). Riverside County Department of Environmental Health.

- OSHA Chemical Storage Requirements. (2024, December 31). U.S. Hazmat Rentals.

- How to Safely Handle Dangerous Substances in the Workplace. (2022, March 29). OSHA.com.

- OSHA Chemical Hazards And Communication. (2022, October 5). National Center for Biotechnology Information (NCBI).

- OSHA Hazard Communication Standard and OSHA Guidelines. (n.d.). Centers for Disease Control and Prevention (CDC).

- The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. (2025, February 27). Justrite.

- Chemical Safety Data Sheet MSDS / SDS - 2-(Chloromethyl)pyrimidine. (2025, July 26). ChemicalBook.

- Personal protective equipment for handling 4-Chlorophenyl-2-pyridinylmethanol. (n.d.). BenchChem.

- Preventing byproduct formation in pyrimidine chlorination reactions. (2025). BenchChem.

- Stability of 2-(Chloromethyl)pyrimidine hydrochloride in different solvents. (n.d.). BenchChem.

- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (2012). Molecules.

- Application Notes: Chlorination of Pyrimidine-2,4-diol (Uracil). (n.d.). BenchChem.

- Common Standard Operating Procedure for Quenching and Disposal of Pyrophoric Materials. (2015). University of Notre Dame.

- Pyrimidine - Safety Data Sheet. (n.d.). ChemicalBook.

- SAFETY DATA SHEET - Pyrimidine, 2-chloro-. (2025, December 19). Fisher Scientific.

- 4-CHLORO-5H-PYRROLO[3,2-D] PYRIMIDINE Safety Data Sheets. (n.d.). Echemi.

- Recent Advances in Pyrimidine-Based Drugs. (2020). Molecules.

- 2-Chloro-5-fluoropyrimidine - SAFETY DATA SHEET. (2023, June 26). Ossila.

- Safety Data Sheet - 5-Fluoro-2-(piperidin-4-yloxy)pyrimidine hydrochloride. (2022, February 9). Tokyo Chemical Industry Co., Ltd.

- Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. (n.d.). Thieme Chemistry.

- Safe Laboratory Practices & Procedures. (n.d.). National Institutes of Health (NIH).

- Life-Changing Safety Tips for Handling Laboratory Chemicals. (n.d.). Actylis Lab Solutions.

- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). Utah State University.

- Quenching of Pyrophoric Materials. (2016, November 22). The Sarpong Group, UC Berkeley.

- Toxicity of Chlorinated Organic Compounds: Effects of the Introduction of Chlorine in Organic Molecules. (1994). Angewandte Chemie International Edition in English.

- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime (UNODC).

- Personal Protective Equipment. (n.d.). Occupational Safety and Health Administration (OSHA).

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]